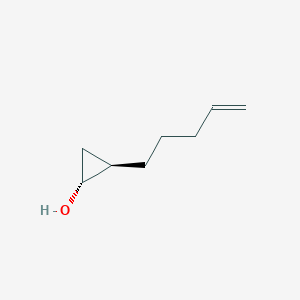

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Vue d'ensemble

Description

“Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” is a chemical compound with the molecular formula C8H14O . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to patent products .

Chemical Reactions Analysis

The specific chemical reactions involving “Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” include its molecular formula (C8H14O) and molecular weight (126.2) .Applications De Recherche Scientifique

Synthesis and Synthetic Applications

Cyclopropanes substituted with electron-donating groups adjacent to multiple bonds, such as ethynyl, vinyl, and carbonyl groups, serve as building blocks with significant synthetic potential. These compounds are accessible through various routes, including cyclopropanone hemiacetals and alkylidenecyclopropanes, demonstrating their versatility in synthesis (Salaün, 1988).

Nazarov-like Cyclization Reactions

The Nazarov cyclization, traditionally used for cyclopentenone formation, has seen advancements with the inclusion of cyclopropanes as equivalents to double bonds. These modifications extend the scope of the reaction, facilitating both heteroatom- and homo-Nazarov cyclizations (Grandi, 2014).

Catalytic Arylation and Alkenylation

Cyclopropanols, easily derived from esters or ketones, undergo diverse ring-opening transformations. Their one-electron oxidation to β-carbonyl radicals, though conventional, has been underutilized in dual photoredox and nickel-catalyzed cross-couplings with organic halides. The addition of Ti(OiPr)4 facilitates these cross-couplings, leading to β-substituted ketones (Varabyeva et al., 2021).

C-Alkynylation

Cyclopropanols' alkynylation with 1-bromo-1-alkynes offers an accessible method to synthesize synthetically valuable alk-4-yn-1-ones. This process highlights cyclopropanols' utility as homoenolate equivalents in C-C bond formation (Murali et al., 2015).

Carbon-Carbon Bond Cleavage

Recent developments in the C-C bond cleavage of cyclopropanols cover homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening among others. These methods emphasize the synthetic utility of cyclopropanols as unique three-carbon synthons (McDonald et al., 2020).

Transition-Metal-Catalyzed Reactions

Cyclopropanols, due to their high strain and ease of ring-cleavage, are increasingly used in transition-metal-catalyzed C–C and C–X bond-forming reactions. This review categorizes developed methods based on their mechanistic lines, showcasing cyclopropanols' role in synthesizing diverse organic compounds (Nikolaev & Orellana, 2016).

Propriétés

IUPAC Name |

(1R,2R)-2-pent-4-enylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYNRRRPNBIJKC-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H]1C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

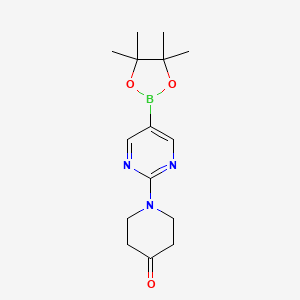

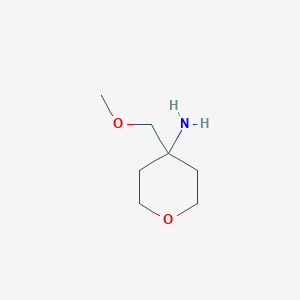

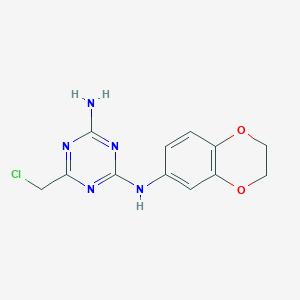

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)